Pentyl 3-phenylpropanoate
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Overview
Description
Pentyl 3-phenylpropanoate is an organic ester compound with the molecular formula C14H20O2. It is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries. This compound is also of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylpropanoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-phenylpropanoic acid and pentanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 3-phenylpropanoic acid and pentanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Pentyl 3-phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of pentyl 3-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The ester bond in the compound can be hydrolyzed by esterases, releasing the active components that exert their effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-phenylpropanoate
- Methyl 3-phenylpropanoate
- Butyl 3-phenylpropanoate
Uniqueness
Pentyl 3-phenylpropanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length of the pentyl chain influences its solubility, volatility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
232949-65-4 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
pentyl 3-phenylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChI Key |
ZCOWYOGEJLZCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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